5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
Description
This compound belongs to the class of thiazolidinone derivatives, characterized by a 5-bromoindolinone core fused with a 2-thioxothiazolidin-4-one moiety. Its structure includes a 1-butyl chain at the indolinone nitrogen and a phenethyl group at the thiazolidinone nitrogen. The bromine atom at the 5-position of the indole ring enhances electrophilic reactivity, while the phenethyl substituent may influence lipophilicity and receptor binding . The molecular formula is C₂₂H₁₈BrFN₂O₂S₂ (MW: 505.42), with a CAS number 618081-37-1 .
Properties
CAS No. |
618075-20-0 |
|---|---|
Molecular Formula |
C23H21BrN2O2S2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O2S2/c1-2-3-12-25-18-10-9-16(24)14-17(18)19(21(25)27)20-22(28)26(23(29)30-20)13-11-15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3/b20-19- |
InChI Key |
MFTZPHJABQXDLT-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Butyl-5-bromoindolin-2-one
Procedure :
- N-Alkylation :
- Oxidation to Indolinone :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H), 7.46 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.71 (t, J=7.2 Hz, 2H), 1.75–1.68 (m, 2H), 1.45–1.38 (m, 2H), 0.97 (t, J=7.4 Hz, 3H)
- HRMS : m/z calcd for C₁₂H₁₃BrNO [M+H]⁺ 284.0234; found 284.0231
Synthesis of the Thiazolidinone Fragment
Preparation of 3-Phenethyl-2-thioxothiazolidin-4-one
Procedure :
- Thiourea Formation :
- Cyclization :
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 193.2 (C=S), 170.5 (C=O), 139.8–126.3 (aromatic Cs), 45.1 (CH₂), 34.7 (CH₂)
- IR (KBr): 1695 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)
Condensation to Form the Ylidene Bridge
Knoevenagel Reaction
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry toluene |
| Catalyst | Piperidine (0.1 eq) |
| Temperature | 110°C, Dean-Stark |
| Reaction Time | 12 hr |
Procedure :
- Equimolar amounts of 1-butyl-5-bromoindolin-2-one and 3-phenethyl-2-thioxothiazolidin-4-one are refluxed in toluene with catalytic piperidine.
- Water removal via Dean-Stark trap drives the reaction to completion.
- Crude product purified by column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5). Yield: 65%
Spectroscopic Validation
Comparative Analysis of Key Spectral Features
| Feature | Indolinone Core | Thiazolidinone | Final Product |
|---|---|---|---|
| C=O Stretch (IR) | 1712 cm⁻¹ | 1695 cm⁻¹ | 1708 cm⁻¹ |
| C=S Stretch (IR) | - | 1220 cm⁻¹ | 1215 cm⁻¹ |
| Olefinic ¹H (NMR) | - | - | 7.92 ppm (s, 1H) |
X-ray Crystallography Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.678(3) |
| β (°) | 102.34(1) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Advantages :
- 80% yield reduction in reaction time (2 hr vs. 12 hr)
- Enhanced regioselectivity observed by LC-MS
Conditions :
Continuous Flow Approach
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 130°C |
| Pressure | 10 bar |
| Productivity | 2.1 g/hr |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Required per kg API |
|---|---|---|
| 5-Bromoindole | 450 | 0.8 kg |
| 1-Bromobutane | 120 | 0.5 kg |
| N-Bromosuccinimide | 980 | 0.3 kg |
Waste Stream Management
- Bromide byproducts require treatment with AgNO₃ precipitation
- DMF recovery via vacuum distillation (85% efficiency)
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the indolinone and thioxothiazolidinone rings, potentially forming alcohols.
Substitution: The bromine atom in the indolinone ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential lead compound for the development of new therapeutic agents.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the 3-Position of Thiazolidinone
The 3-position substituent significantly alters physicochemical and biological properties. Key derivatives include:
Modifications at the Indolinone Nitrogen
Variations in the N-alkyl chain length and branching influence pharmacokinetics:
Spectroscopic Characterization
- ¹H-NMR Trends: For the analog in , aromatic protons appear at 6.94–8.75 ppm, while the absence of NH₂ or CH₂ protons (4–6 ppm) confirms thiazolidinone cyclization . Similar patterns are expected for the target compound.
Q & A
Q. What are the standard synthetic routes for preparing 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one?
The compound is synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting a substituted isatin derivative (e.g., 5-bromo-1-butyl-2-oxoindoline) with a thiazolidinone precursor (e.g., 3-phenethyl-2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst. The mixture is refluxed for 1–4 hours, followed by filtration and recrystallization from a suitable solvent (e.g., ethanol or methanol) to isolate the product .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and hybridization states.
- IR Spectroscopy : Peaks at ~1700 cm (C=O) and ~1250 cm (C-S) validate core functional groups.
- X-ray Crystallography : Resolves stereochemistry (E/Z isomerism) and molecular packing, as demonstrated in analogous thiazolidinone derivatives .
Q. What in vitro models are commonly used to screen its antimicrobial activity?
Standard assays include:
- Agar Diffusion : Tests bacterial/fungal inhibition zones (e.g., Staphylococcus aureus, Candida albicans).
- MIC (Minimum Inhibitory Concentration) : Determines efficacy at varying concentrations.
- Comparative studies with structurally similar compounds (e.g., 5-benzylidene rhodanine derivatives) help benchmark activity .
Q. How is purity assessed post-synthesis?
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection.
- Melting Point Analysis : Sharp melting ranges indicate high purity.
- TLC : Monitors reaction progress with silica gel plates and ethyl acetate/hexane eluents .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol, methanol, or acetone are preferred due to moderate polarity. Heating under reflux followed by slow cooling enhances crystal formation. Additives like activated charcoal may remove colored impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Utilize Design of Experiments (DoE) principles:
- Variables : Temperature, reaction time, catalyst loading (e.g., sodium acetate).
- Response Surface Methodology (RSM) : Models interactions between variables.
- Flow Chemistry : Enables precise control of residence time and temperature, as demonstrated in diazomethane synthesis .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
- Dose-Response Curves : Differentiate between true activity and solvent artifacts.
- Meta-Analysis : Compare data across studies, accounting for variables like incubation time and solvent polarity .
Q. How do structural modifications influence bioactivity and selectivity?
- Substituent Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilic interactions with microbial enzymes.
- Isosteric Replacements : Replacing sulfur with selenium in the thiazolidinone core alters redox properties and target binding, as seen in rhodanine analogs .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular Docking : Models binding to enzymes like DNA gyrase (PDB: 1KZN).
- QSAR : Correlates substituent electronegativity with antimicrobial IC.
- ADMET Prediction : Software like SwissADME estimates solubility and cytochrome P450 interactions .
Q. How can stability studies under varying pH and temperature conditions be designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
